4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride
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Overview
Description
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.8 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . This compound is known for its role as an intermediate in the synthesis of various chemical entities.
Preparation Methods
The synthesis of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylpiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable amide bonds.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride involves its ability to form stable covalent bonds with target molecules. This property makes it useful in the synthesis of enzyme inhibitors, where it can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride can be compared to other sulfonyl chloride derivatives, such as:
4-Aminobenzenesulfonyl Chloride: A simpler compound used in similar applications but lacks the piperidine moiety.
4-(Methylsulfonyl)benzenesulfonyl Chloride: Another sulfonyl chloride derivative with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of a piperidine ring with a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-10-3-2-8-16(9-10)13(17)15-11-4-6-12(7-5-11)20(14,18)19/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQOTRWMEXOYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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